molecular formula C13H17ClN2 B13733017 1,2,3,4,5,6-Hexahydro-7-methyl-azepino(4,5-b)indole hydrochloride CAS No. 15918-73-7

1,2,3,4,5,6-Hexahydro-7-methyl-azepino(4,5-b)indole hydrochloride

Katalognummer: B13733017
CAS-Nummer: 15918-73-7
Molekulargewicht: 236.74 g/mol
InChI-Schlüssel: NJPLNCDGXHCKPC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2,3,4,5,6-Hexahydro-7-methyl-azepino(4,5-b)indole hydrochloride is a complex organic compound that belongs to the class of azepinoindoles. This compound is characterized by its unique structure, which includes a hexahydroazepine ring fused to an indole moiety. The hydrochloride salt form enhances its solubility in aqueous solutions, making it more suitable for various applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4,5,6-Hexahydro-7-methyl-azepino(4,5-b)indole hydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the azepinoindole structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the preparation of intermediates, followed by cyclization and purification steps. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1,2,3,4,5,6-Hexahydro-7-methyl-azepino(4,5-b)indole hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

1,2,3,4,5,6-Hexahydro-7-methyl-azepino(4,5-b)indole hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 1,2,3,4,5,6-Hexahydro-7-methyl-azepino(4,5-b)indole hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,2,3,4,5,6-Hexahydro-7-methyl-azepino(4,5-b)indole: The non-hydrochloride form of the compound.

    1,2,3,4,5,6-Hexahydro-7-methyl-azepino(4,5-b)indole methanesulfonate: A similar compound with a different salt form.

    1,2,3,4,5,6-Hexahydro-7-methyl-azepino(4,5-b)indole acetate: Another derivative with an acetate salt form.

Uniqueness

1,2,3,4,5,6-Hexahydro-7-methyl-azepino(4,5-b)indole hydrochloride is unique due to its specific structure and the presence of the hydrochloride salt, which enhances its solubility and stability. This makes it particularly useful in applications where solubility in aqueous solutions is crucial.

Eigenschaften

CAS-Nummer

15918-73-7

Molekularformel

C13H17ClN2

Molekulargewicht

236.74 g/mol

IUPAC-Name

7-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indol-6-ium;chloride

InChI

InChI=1S/C13H16N2.ClH/c1-9-3-2-4-11-10-5-7-14-8-6-12(10)15-13(9)11;/h2-4,14-15H,5-8H2,1H3;1H

InChI-Schlüssel

NJPLNCDGXHCKPC-UHFFFAOYSA-N

Kanonische SMILES

CC1=C2C(=CC=C1)C3=C([NH2+]2)CCNCC3.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.